(2-Fluorocyclohexyl)methanamine

Description

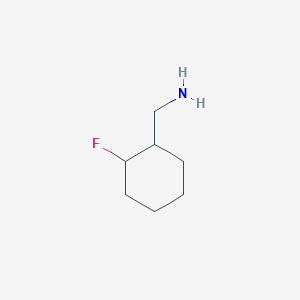

Structure

3D Structure

Properties

Molecular Formula |

C7H14FN |

|---|---|

Molecular Weight |

131.19 g/mol |

IUPAC Name |

(2-fluorocyclohexyl)methanamine |

InChI |

InChI=1S/C7H14FN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-5,9H2 |

InChI Key |

CGUKMUGMCFSIDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)CN)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Fluorocyclohexyl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group in (2-Fluorocyclohexyl)methanamine is a key site for chemical modifications, readily undergoing a variety of reactions typical of primary amines. These include acylation, alkylation, and the formation of Schiff bases.

Acylation: The amine can be acylated to form amides. For instance, reaction with acyl chlorides or anhydrides introduces an acyl group onto the nitrogen atom. A specific example is the reaction with terephthaloyl chloride in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to produce the corresponding amide. nih.gov

Alkylation: The nitrogen atom can also be alkylated by reacting with alkyl halides. This process can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent. The reaction of methimazole (B1676384) with 1,2-dichloroethane, for example, results in S-alkylation to form 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. irb.hr

Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones yields imines, also known as Schiff bases. youtube.comnih.gov This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. youtube.comyoutube.com For example, a Schiff base ligand can be synthesized through a condensation reaction between 4-fluorobenzaldehyde (B137897) and 1H-benzo[d]imidazol-2-yl)methenamine. mdpi.com These Schiff bases can be versatile ligands in coordination chemistry. youtube.commdpi.com

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chlorides, Anhydrides | Amides |

| Alkylation | Alkyl halides | Secondary/Tertiary Amines, Quaternary Ammonium Salts |

| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff Bases) |

Reactivity of the Carbon-Fluorine Bond in the Cyclohexyl Moiety

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it generally unreactive. wikipedia.org Its bond dissociation energy can be as high as 130 kcal/mol. wikipedia.org However, under specific conditions, the C-F bond in the cyclohexyl moiety of this compound can be induced to react.

The cleavage of C-F bonds is a significant challenge but can be achieved through various methods, including transition metal-catalyzed reactions, reduction with certain metals, and the use of Lewis acids. cas.cn Recent advancements have also demonstrated C-F bond cleavage using visible light photoredox catalysis, which proceeds through radical intermediates under mild conditions. mdpi.comresearchgate.net While alkyl fluorides are generally poor substrates for S_N2 reactions, intramolecular nucleophilic substitution by an amine or other nucleophile can be facilitated, a phenomenon known as the "proximity effect." cas.cn

The stability of the C-F bond can be influenced by the presence of other functional groups. For instance, placing a methyl group on the cyclohexane (B81311) ring can help stabilize the compound against the elimination of hydrogen fluoride (B91410) (HF). nih.gov

Exploration of Reaction Pathways and Mechanisms

The reaction pathways involving this compound are dictated by the specific reagents and conditions employed.

Nucleophilic Substitution at the Amine: Reactions at the primary amine, such as acylation and alkylation, generally proceed through standard nucleophilic addition or substitution mechanisms.

Schiff Base Formation Mechanism: The formation of a Schiff base from an amine and a carbonyl compound is a well-established reversible reaction. youtube.com The mechanism typically involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. youtube.comyoutube.com This is followed by acid-catalyzed dehydration to yield the imine. youtube.comyoutube.com

C-F Bond Cleavage Mechanisms: The cleavage of the robust C-F bond requires more forcing conditions or specific catalytic systems.

Reductive Cleavage: Visible light photoredox catalysis can initiate C-F bond cleavage by generating carbon radicals through either a reductive or oxidative quenching cycle of the photocatalyst. mdpi.com

Nucleophilic Substitution: While intermolecular S_N2 reactions at a fluorinated carbon are difficult, intramolecular versions can occur. cas.cn Studies have shown that the intramolecular nucleophilic substitution of alkyl fluorides proceeds via an S_N2 mechanism with a complete inversion of configuration. cas.cn

Metalloenzyme-Mediated Cleavage: Certain metalloenzymes can catalyze the cleavage of C-F bonds, often through the formation of high-valent metal intermediates. nih.govrsc.org

Influence of Fluorine on Reaction Selectivity (Regioselectivity and Stereoselectivity)

The presence of the fluorine atom on the cyclohexyl ring can significantly influence the selectivity of chemical reactions.

Regioselectivity: In reactions involving the cyclohexyl ring, the high electronegativity of fluorine can direct incoming reagents to specific positions. For example, in nucleophilic aromatic substitution (S_NAr) reactions of polyfluoroarenes, the substitution often occurs at the para position to an activating group due to electronic effects. nih.gov While this compound is not aromatic, the electronic influence of the fluorine atom can similarly affect the regioselectivity of elimination or substitution reactions on the ring.

Stereoselectivity: The stereochemistry of the fluorine atom (axial or equatorial) and its interaction with neighboring groups can control the stereochemical outcome of reactions. The gauche effect, an interaction between vicinal C-F bonds, can influence the conformational preferences of the molecule and, consequently, the approach of reagents. wikipedia.orgst-andrews.ac.uk For instance, in the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP), a chiral Lewis base can lead to the stereoselective activation of one of the enantiotopic C-F bonds. nih.gov The introduction of fluorine can also lead to a dramatic reversal of diastereoselection in certain reactions, such as the aza-Henry reaction. rsc.org

| Influence | Description | Example |

| Regioselectivity | The fluorine atom's electron-withdrawing nature can direct incoming groups to specific positions on the cyclohexyl ring. | In S_NAr of polyfluoroarenes, substitution is often para to activating groups. nih.gov |

| Stereoselectivity | The stereochemistry and electronic effects of the fluorine atom can control the formation of specific stereoisomers. | Fluorine-induced diastereodivergence in the aza-Henry reaction. rsc.org |

Derivatization and Functionalization Strategies for Creating Advanced Structures

The reactivity of both the primary amine and the C-F bond provides avenues for the derivatization and functionalization of this compound to create more complex and advanced molecular architectures.

Derivatization of the Amine: The primary amine serves as a versatile handle for introducing a wide array of functional groups.

Amide and Sulfonamide Formation: Reaction with various acyl chlorides, sulfonyl chlorides, and carboxylic acids leads to a diverse library of amides and sulfonamides.

Ugi Multicomponent Reaction: The amine can participate in multicomponent reactions, such as the Ugi reaction, to rapidly build molecular complexity. For example, all-cis-tetrafluorocyclohexane aldehydes have been successfully used in Ugi reactions. nih.gov

Formation of Heterocycles: The amine can be a key building block in the synthesis of nitrogen-containing heterocyclic compounds.

Functionalization via C-F Bond Activation: Although challenging, the selective activation and substitution of the C-F bond opens up possibilities for introducing new substituents onto the cyclohexyl ring.

Nucleophilic Substitution: Intramolecular cyclization reactions involving the amine and the C-F bond can lead to the formation of fused or bridged ring systems. cas.cn The use of specific reagents like Et3N·3HF can facilitate nucleophilic fluorine substitution on alkyl bromides. rsc.orgnih.gov

Reductive Functionalization: Using techniques like visible light photoredox catalysis, the C-F bond can be cleaved to generate a radical, which can then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Fluorocyclohexyl Methanamine

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and understanding the distribution of its electrons (electronic structure). For (2-Fluorocyclohexyl)methanamine, these calculations are typically performed using Density Functional Theory (DFT), a method that balances computational cost and accuracy.

The process begins by proposing an initial structure for both the cis and trans isomers. Each isomer has multiple possible conformations due to the chair-like structure of the cyclohexane (B81311) ring and the orientation of the fluorine and aminomethyl substituents. The most stable chair conformations are the primary focus. For the trans isomer, the substituents can be diaxial (a,a) or diequatorial (e,e). For the cis isomer, they can be axial-equatorial (a,e) or equatorial-axial (e,a).

Using a DFT functional, such as the widely used B3LYP, combined with a basis set like 6-311++G(d,p), the geometry of each conformer is optimized. This process systematically alters the atomic coordinates to find the minimum energy structure on the potential energy surface. The final optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, various electronic properties can be calculated. These properties help in understanding the molecule's reactivity and intermolecular interactions. Key electronic properties include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Mulliken and Natural Population Analysis (NPA) Charges: These analyses assign partial charges to each atom, offering insight into the charge distribution and identifying electrophilic and nucleophilic sites. The electronegative fluorine atom is expected to have a significant negative partial charge.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate areas prone to electrophilic attack, while blue regions (positive potential) are susceptible to nucleophilic attack. For this compound, the nitrogen lone pair and the fluorine atom are expected to be regions of negative potential.

Table 5.1.1: Calculated Electronic Properties for the Most Stable Conformer of trans-(2-Fluorocyclohexyl)methanamine (Illustrative data based on typical DFT calculation outcomes for similar molecules)

| Property | Value |

| Method | DFT (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 10.6 eV |

| Dipole Moment | 2.5 D |

| NPA Charge on Fluorine | -0.45 e |

| NPA Charge on Nitrogen | -0.90 e |

Conformational Analysis using Theoretical Modeling

The cyclohexane ring is famous for its conformational flexibility, primarily existing in a low-energy chair conformation. Substituents on the ring can occupy either axial or equatorial positions, leading to different steric and electronic interactions. For monosubstituted cyclohexanes, the equatorial position is generally favored to avoid steric clashes known as 1,3-diaxial interactions. libretexts.org

In this compound, the situation is more complex due to two substituents. Theoretical modeling is essential to determine the relative stability of the possible conformers for both cis and trans isomers. The relative energies of these conformers are calculated, usually including corrections for zero-point vibrational energy.

trans Isomers: The two main chair conformers are the diequatorial (e,e) and the diaxial (a,a). Generally, the diequatorial conformer is significantly more stable because it avoids the unfavorable 1,3-diaxial interactions that destabilize the diaxial form. spcmc.ac.in

cis Isomers: The two chair conformers are (axial F, equatorial CH₂NH₂) and (equatorial F, axial CH₂NH₂). The relative stability depends on the A-values (conformational free energies) of the fluorine and aminomethyl groups. The group with the larger A-value will more strongly prefer the equatorial position.

The energy difference between conformers allows for the calculation of their equilibrium populations at a given temperature using the Boltzmann distribution equation. Computational studies on similar molecules, like 2-halocyclopentanones and 2-halocyclohexanols, have shown that theoretical calculations can accurately predict these conformational equilibria. libretexts.orgrsc.org

Table 5.2.1: Relative Energies of this compound Conformers (Illustrative data based on conformational analysis principles)

| Isomer | Conformer (F, CH₂NH₂) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| trans | diequatorial (e,e) | 0.00 | >99 |

| diaxial (a,a) | 5.5 | <1 | |

| cis | equatorial, axial (e,a) | 0.00 | ~70 |

| axial, equatorial (a,e) | 0.55 | ~30 |

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic data, which can then be compared with experimental results to confirm the structure. For this compound, NMR spectroscopy is particularly informative.

¹H, ¹³C, and ¹⁹F NMR Spectra: The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nucleus. Using the optimized geometry from DFT calculations, it is possible to predict these chemical shifts. frontiersin.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

The predicted spectra for each conformer can be calculated separately. The final predicted spectrum is a weighted average based on the Boltzmann population of each conformer. nih.gov This approach is crucial for flexible molecules like cyclohexanes, where the observed spectrum is an average of multiple interconverting conformations. Discrepancies between predicted and experimental spectra can often be resolved by re-evaluating the conformational energies and populations. rsc.org Software packages are available that combine quantum mechanics, machine learning, and database methods to provide highly accurate NMR predictions. bruker.comacdlabs.commestrelab.com

Table 5.3.1: Predicted ¹³C NMR Chemical Shifts for the Most Stable Conformer of cis-(2-Fluorocyclohexyl)methanamine (Illustrative data based on known chemical shift trends)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH-F) | 90.5 |

| C2 (CH-CH₂NH₂) | 52.1 |

| C3 | 30.2 |

| C4 | 24.8 |

| C5 | 26.3 |

| C6 | 32.5 |

| CH₂ (aminomethyl) | 45.7 |

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

Computational methods are instrumental in exploring potential reaction pathways for a molecule. This involves mapping the potential energy surface to identify reactants, products, and the high-energy transition states that connect them.

For this compound, one could investigate reactions such as nucleophilic substitution at the carbon bearing the fluorine atom or reactions involving the amino group. The process involves:

Locating the Transition State (TS): Algorithms are used to find the first-order saddle point on the potential energy surface that corresponds to the TS. Methods like the Nudged Elastic Band (NEB) are commonly used for this. bruker.com

Calculating the Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (Ea), a key factor determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

These calculations can provide a detailed, step-by-step understanding of the reaction mechanism, including the geometry of the transition state and the flow of electrons during the reaction.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing one to observe how the molecule moves and changes shape over time. nih.gov

For this compound, an MD simulation would typically involve:

Placing the molecule in a simulation box, often filled with a solvent like water to mimic solution conditions.

Running the simulation for a period of nanoseconds to microseconds.

Analyzing the trajectory to understand conformational changes.

MD simulations are particularly useful for studying the ring-flipping process in cyclohexanes, where the molecule interconverts between two chair conformations. The simulation can reveal the timescale of these flips and the populations of different conformers, providing a dynamic complement to the static picture from DFT calculations. arxiv.org It can also show how solvent molecules interact with the solute and influence its conformational preferences.

Table 5.5.1: Information Obtainable from MD Simulation of this compound

| Data/Analysis | Description |

| Trajectory | The time-evolution of atomic positions and velocities. |

| Conformational Population | The percentage of time the molecule spends in each major conformation (e.g., chair, boat). |

| Ring-Flip Frequency | The rate at which the cyclohexane ring inverts between chair forms. |

| Radial Distribution Functions | Describes the probability of finding solvent molecules at a certain distance from solute atoms. |

| Hydrogen Bonding Analysis | Identifies the formation and lifetime of hydrogen bonds between the amine group and solvent molecules. |

Application of Machine Learning and Artificial Intelligence in Fluorinated Compound Design

In recent years, machine learning (ML) and artificial intelligence (AI) have become transformative in chemical and drug discovery. nih.gov These technologies can accelerate the design of new molecules with desired properties by learning from large datasets of existing compounds. nih.govlifechemicals.com

For fluorinated compounds like this compound, ML models can be applied in several ways:

Property Prediction: ML models, particularly deep neural networks, can be trained to predict a wide range of properties, including bioactivity, toxicity, solubility, and metabolic stability, much faster than traditional computational methods. labmanager.com This is especially valuable in the early stages of drug discovery for screening large virtual libraries.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. ML algorithms are now widely used to build highly predictive QSAR models.

De Novo Design: Generative AI models can design entirely new molecules. lifechemicals.com By providing a set of desired properties, these models can generate novel chemical structures, including fluorinated compounds, that are predicted to be active and possess favorable drug-like characteristics. The inclusion of fluorine is often a strategic choice in medicinal chemistry to modulate properties like metabolic stability and binding affinity. sapub.org

The integration of AI with computational chemistry creates a powerful workflow where AI can propose new candidate molecules, and quantum mechanics can then be used to perform a more detailed and accurate analysis of the most promising suggestions. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Fluorocyclohexyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (2-Fluorocyclohexyl)methanamine in solution. By analyzing various nuclei (¹H, ¹³C, ¹⁹F) and their interactions, a complete picture of the chemical environment, connectivity, and spatial arrangement can be assembled.

¹H, ¹³C, and ¹⁹F NMR for Chemical Environment and Coupling Information

One-dimensional NMR spectra provide fundamental information about the number and type of atoms in the molecule.

¹H NMR: The proton NMR spectrum reveals the chemical environment of all hydrogen atoms. The proton attached to the carbon bearing the fluorine (CHF) would appear as a complex multiplet due to couplings with the vicinal fluorine atom and adjacent protons. The protons of the aminomethyl group (-CH₂NH₂) and the amine protons (-NH₂) would also exhibit characteristic signals. The remaining cyclohexyl protons would resonate in the aliphatic region, with their chemical shifts and multiplicities depending on their axial or equatorial positions and their proximity to the electron-withdrawing fluorine and aminomethyl substituents. The exchangeable nature of the amine protons can sometimes lead to peak broadening or disappearance of coupling. docbrown.info

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The carbon atom bonded to fluorine (C-F) would show a large chemical shift due to fluorine's high electronegativity and will appear as a doublet due to one-bond coupling (¹JCF). The carbon attached to the aminomethyl group (C-CH₂N) and the methylene (B1212753) carbon of that group (-CH₂N) will also be clearly identifiable. Standard proton-decoupled ¹³C spectra of fluorinated compounds can be complex due to long-range C-F couplings. magritek.comdocbrown.info Simultaneous proton and fluorine decoupling can simplify the spectrum to single peaks for each carbon environment. magritek.com

¹⁹F NMR: As fluorine has a 100% abundant spin-½ nucleus (¹⁹F), ¹⁹F NMR is a highly sensitive and informative technique. nih.gov For this compound, the spectrum would likely show a single resonance for the fluorine atom, appearing as a multiplet due to couplings to vicinal protons. The chemical shift of this signal is highly sensitive to the local electronic environment and can provide insight into the molecule's conformation. rsc.orgnih.govucsb.edu

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) | Notes |

|---|---|---|---|

| ¹H | ~4.5 - 5.0 (CHF) | ²JHF ≈ 45-50 Hz | The CHF proton signal is expected to be downfield and complex. |

| ¹H | ~2.5 - 3.0 (-CH₂N) | Chemical shift influenced by the adjacent nitrogen. | |

| ¹H | ~1.0 - 2.2 (Cyclohexyl CH₂) | Broad range for the remaining 9 ring protons. | |

| ¹³C | ~90 - 95 (C-F) | ¹JCF ≈ 170-190 Hz | The C-F bond causes a significant downfield shift and a large one-bond coupling. |

| ¹³C | ~40 - 50 (C-CH₂N) | ²JCF ≈ 15-25 Hz | The carbon adjacent to the fluorinated carbon. |

| ¹³C | ~45 - 55 (-CH₂N) | ³JCF ≈ 5-10 Hz | The aminomethyl carbon. |

| ¹⁹F | ~ -170 to -190 | Relative to CFCl₃. The exact shift is conformation-dependent. |

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are indispensable for assembling the full molecular structure by revealing through-bond and through-space correlations. bas.bg

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It would be used to trace the proton-proton connectivities throughout the cyclohexane (B81311) ring and to confirm the coupling between the C1 proton and the aminomethyl protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. sdsu.edu It allows for the unambiguous assignment of each carbon atom in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal.

NOESY (Nuclear Overhauser Effect Spectroscopy)/HOESY (Heteronuclear Overhauser Effect Spectroscopy): These experiments detect through-space proximity between nuclei. princeton.edu For this compound, NOESY can determine the relative stereochemistry (cis or trans). For instance, a NOE between the proton at C1 and the proton at C2 would suggest they are on the same face of the ring. A ¹H-¹⁹F HOESY experiment could be particularly insightful, as a spatial correlation between the fluorine atom and specific protons on the ring can definitively establish the stereochemistry and preferred conformation. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₁₄FN), the exact mass of the molecular ion [M]⁺ would be determined using high-resolution mass spectrometry (HRMS).

The fragmentation in electron ionization (EI) mode would likely proceed through several key pathways:

Alpha-cleavage: The bond between C1 and the aminomethyl group can cleave, or more commonly, the C-C bond adjacent to the nitrogen atom can break, leading to the formation of a stable iminium ion. The loss of a C₆H₁₀F radical to form [CH₂NH₂]⁺ at m/z = 30 is a characteristic fragmentation for primary amines. docbrown.infomiamioh.edu

Loss of the side chain: Cleavage of the C1-C(H₂)N bond would result in the loss of a •CH₂NH₂ radical (mass 30), yielding a fluorocyclohexyl cation at m/z = 101.

Loss of HF: A common fragmentation pathway for fluoroalkanes is the elimination of a neutral hydrogen fluoride (B91410) molecule (mass 20), leading to a fragment ion at [M-20]⁺.

Ring Fragmentation: The cyclohexane ring itself can undergo various cleavage reactions after ionization, leading to a complex pattern of lower-mass ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 131 | [C₇H₁₄FN]⁺ | Molecular Ion (M⁺) |

| 111 | [C₇H₁₃N]⁺ | Loss of HF |

| 101 | [C₆H₁₀F]⁺ | Loss of •CH₂NH₂ |

| 30 | [CH₄N]⁺ | α-cleavage, formation of [CH₂=NH₂]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint that is unique to the compound and its conformation.

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups. The spectrum of this compound would be dominated by characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as a pair of medium-intensity bands in the 3300-3400 cm⁻¹ region. The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹. Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The most diagnostic peak for this molecule would be the strong C-F stretching band, typically found in the 1000-1100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While N-H and C-F bonds are visible, the C-C bond vibrations of the cyclohexane skeleton, which are often weak in the IR spectrum, tend to produce strong signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for studying the conformational properties of the ring structure. Different stereoisomers (cis/trans) or conformational isomers (e.g., chair with axial vs. equatorial substituents) would exhibit distinct low-frequency "fingerprint" vibrations.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | IR | 3300 - 3400 | Medium (two bands) |

| C-H Stretch (aliphatic) | IR, Raman | 2850 - 2960 | Strong |

| N-H Bend | IR | 1590 - 1650 | Medium |

| C-F Stretch | IR | 1000 - 1100 | Strong |

| C-C Stretch (ring) | Raman | 800 - 1200 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Insights

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. nih.gov This technique can yield accurate bond lengths, bond angles, and torsional angles, revealing the preferred solid-state conformation and the absolute configuration of the molecule.

Chiroptical Spectroscopy for Absolute Stereochemistry Determination

This compound possesses two chiral centers (at C1 and C2), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study these chiral molecules. wiley.com

After separating the enantiomers, CD spectroscopy can be used to determine their absolute configuration (e.g., (1R, 2R) vs. (1S, 2S)). The experimental CD spectrum is measured and compared to a theoretical spectrum generated by quantum chemical calculations for a specific, known configuration. A match between the experimental and calculated spectra allows for the assignment of the absolute stereochemistry. The native chromophores in this compound (amine and C-F) are weak, so chemical derivatization to introduce a stronger chromophore may be necessary to obtain a sufficiently intense CD spectrum for analysis.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. manchester.ac.uk This technique is highly sensitive to the absolute configuration and conformation of a molecule. manchester.ac.uk For a molecule like this compound, ECD could be instrumental in:

Determining Absolute Configuration: By comparing the experimental ECD spectrum with spectra predicted by quantum-chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the stereocenters can be unambiguously assigned. nih.gov

Conformational Analysis: The shape and sign of ECD spectra are highly dependent on the molecule's conformation. manchester.ac.uk For this compound, this would involve analyzing the equilibrium between different chair conformations and the orientation of the aminomethyl and fluoro substituents (axial vs. equatorial).

Hypothetical Research Findings: A hypothetical study on this compound would involve dissolving the enantiomers in a suitable solvent (e.g., methanol) and recording their ECD spectra. The resulting spectra would be mirror images of each other. Computational modeling would then be used to predict the theoretical spectra for the (1R,2R) and (1S,2S) enantiomers, as well as the (1R,2S) and (1S,2R) diastereomers. The comparison would allow for definitive stereochemical assignment.

Table 1: Hypothetical ECD Data for this compound Enantiomers

| Wavelength (nm) | (1R,2R)-isomer ΔƐ (M⁻¹cm⁻¹) | (1S,2S)-isomer ΔƐ (M⁻¹cm⁻¹) |

|---|---|---|

| 210 | +2.5 | -2.5 |

| 235 | -1.8 | +1.8 |

Note: This data is illustrative and not based on experimental results.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. Current time information in Bangalore, IN. VCD provides a wealth of information about the stereochemistry of chiral molecules in solution and does not require the presence of a chromophore, making it broadly applicable. researchgate.netnih.gov

For this compound, VCD spectroscopy would be particularly insightful for:

Stereochemical Elucidation: VCD spectra provide a rich fingerprint of a molecule's 3D structure. The comparison of experimental VCD spectra with those calculated using methods like Density Functional Theory (DFT) is a powerful tool for determining the absolute configuration. nih.gov

Probing Solution-State Conformations: VCD is sensitive to the conformational populations of flexible molecules in solution. nih.gov It could be used to study the conformational preferences of the fluorocyclohexane (B1294287) ring and the orientation of the substituents.

Hypothetical Research Findings: In a VCD analysis of this compound, the experimental spectrum would show distinct positive and negative bands in the C-H, N-H, and C-F stretching and bending regions. DFT calculations for the possible conformers of a specific enantiomer would be performed, and the Boltzmann-averaged calculated spectrum would be compared to the experimental one. A good match would confirm both the absolute configuration and the dominant solution-state conformation.

Table 2: Hypothetical Key VCD Bands for (1R,2R)-(2-Fluorocyclohexyl)methanamine

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted ΔA x 10⁻⁵ |

|---|---|---|

| 2935 | CH₂ asymmetric stretch | +5.2 |

| 2860 | CH₂ symmetric stretch | -3.1 |

| 1350 | CH wag | +2.0 |

| 1050 | C-F stretch | -4.5 |

Note: This data is illustrative and not based on experimental results.

Advanced Surface and Bulk Characterization Techniques for Materials

If this compound were used to functionalize a material surface or incorporated into a bulk material, a suite of advanced characterization techniques would be necessary to understand the resulting properties.

Scanning Electron Microscopy (SEM): SEM would be used to visualize the surface topography of materials coated or functionalized with this compound. It could reveal information about the uniformity of the coating and the presence of any aggregation or specific morphological features.

Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging than SEM and can be used to observe the nanostructure of materials. If this compound were part of a self-assembled monolayer or incorporated into nanoparticles, TEM could help visualize these structures.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. For a surface functionalized with this compound, XPS would be used to confirm the presence of fluorine and nitrogen, and the high-resolution spectra of the C 1s, N 1s, and F 1s regions would provide information about their chemical environment and bonding.

X-ray Absorption Spectroscopy (XAS): XAS can provide information about the local geometric and electronic structure around a specific element. It could be used to probe the coordination environment of the fluorine atom in materials containing this compound.

X-ray Diffraction (XRD): XRD is a primary technique for determining the crystalline structure of materials. If this compound or its salts (e.g., hydrochloride) were crystallized, XRD would be used to determine the crystal lattice parameters and the packing of the molecules in the solid state.

Hypothetical Research Findings: A hypothetical study might involve the functionalization of silica (B1680970) nanoparticles with this compound.

Table 3: Hypothetical XPS Data for Silica Nanoparticles Functionalized with this compound

| Element | Binding Energy (eV) | Atomic Concentration (%) | Inferred Chemical State |

|---|---|---|---|

| Si | 103.3 | 30.5 | SiO₂ |

| O | 532.5 | 55.2 | SiO₂, C-O |

| C | 285.0, 286.5 | 10.1 | C-C, C-H, C-N, C-F |

| N | 400.1 | 2.1 | C-NH₂ |

| F | 687.0 | 2.1 | C-F |

Note: This data is illustrative and not based on experimental results.

The SEM images might show a change in surface roughness after functionalization, while TEM could reveal a thin organic layer on the nanoparticle surface. XRD analysis of a crystalline salt of the compound would provide the precise bond lengths and angles in the solid state.

Applications in Organic Chemistry and Materials Science

(2-Fluorocyclohexyl)methanamine as a Chiral Building Block in Complex Organic Synthesis

The synthesis of enantiomerically pure compounds is a paramount objective in modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dictated by its stereochemistry. Chiral amines are fundamental building blocks in this endeavor, serving as synthons that introduce stereogenic centers into target molecules. wikipedia.orgyoutube.com this compound, possessing two chiral centers, is a prime candidate for use as a chiral building block.

The presence of the fluorine atom in this compound can significantly influence its reactivity and the stereochemical outcome of reactions. The high electronegativity of fluorine can alter the pKa of the neighboring amine group, thereby modifying its nucleophilicity and reactivity in various transformations. Furthermore, the stereospecific introduction of this fluorinated chiral motif can be crucial in the synthesis of complex molecules where precise control over the three-dimensional arrangement of atoms is required. rsc.orgnih.gov Organocatalytic methods, for instance, often employ chiral amines to direct the stereoselective formation of new bonds. nih.gov The unique conformational constraints imposed by the cyclohexane (B81311) ring, coupled with the electronic effects of the fluorine substituent, make this compound a potentially valuable tool for asymmetric synthesis.

Table 1: Potential Synthetic Transformations Utilizing this compound as a Chiral Building Block

| Reaction Type | Potential Role of this compound | Expected Outcome |

| Asymmetric Aldol Reactions | Chiral auxiliary or catalyst | Enantiomerically enriched β-hydroxy carbonyl compounds |

| Asymmetric Michael Additions | Chiral catalyst or nucleophile | Stereocontrolled formation of 1,5-dicarbonyl compounds |

| Synthesis of Chiral Ligands | Backbone for metal complexes | Catalysts for asymmetric hydrogenation or oxidation |

| Preparation of Bioactive Molecules | Introduction of a fluorinated chiral fragment | Novel drug candidates with potentially enhanced properties |

Integration into Fluorinated Polymers and Oligomers with Tuned Properties

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and dielectric characteristics. researchgate.net The incorporation of fluorine-containing monomers, such as derivatives of this compound, into polymer chains offers a route to novel materials with tailored properties. The amine functionality of this compound provides a reactive handle for polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates to form polyamides or polyureas, respectively.

Contributions to the Development of Liquid Crystalline Materials

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Fluorinated compounds have played a pivotal role in the advancement of liquid crystal technology, primarily due to the unique effects of the fluorine atom on molecular properties. rsc.org The incorporation of fluorine can significantly alter the dielectric anisotropy, birefringence, and viscosity of liquid crystalline materials. rsc.org Axially fluorinated cyclohexane derivatives, in particular, have been shown to exhibit higher clearing temperatures and broader mesophase ranges compared to their non-fluorinated counterparts, making them promising for display applications. nih.govgoogle.com

This compound can serve as a precursor for the synthesis of novel liquid crystalline molecules. The amine group can be readily functionalized to introduce mesogenic (liquid crystal-forming) units, such as aromatic rings or other rigid structural motifs. The presence of the fluorinated cyclohexane core is expected to influence the mesomorphic behavior of the resulting compounds. The strong dipole moment of the C-F bond can lead to a significant molecular dipole, a desirable characteristic for the design of negative dielectric materials. nih.gov However, the increased polarity can also lead to higher melting points and reduced solubility, highlighting the need for careful molecular design to balance these competing effects. nih.gov The synthesis of liquid crystals based on fluorinated cyclohexane units has been identified as a promising area of research. nih.govgoogle.com

Utilization in Electronic and Optoelectronic Materials Design

The unique electronic properties of fluorinated organic materials have led to their widespread investigation for applications in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The introduction of fluorine atoms into a conjugated organic molecule can lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This can facilitate electron injection and enhance the material's resistance to oxidative degradation. rsc.org

While this compound itself is not a conjugated molecule, it can be incorporated into larger systems that are. For example, it could be used as a building block to synthesize charge-transporting materials or as a component of the emissive layer in an OLED. The fluorine atom's ability to participate in intermolecular interactions, such as C-H···F hydrogen bonds, can play a crucial role in the solid-state packing of organic materials, which in turn influences their charge carrier mobility. rsc.org The development of donor-acceptor systems containing fluorinated units has shown promise for applications in molecular sensing and recognition. acs.org

Role in Organocatalysis and Asymmetric Catalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis. Chiral amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. acs.org The field of asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product, has particularly benefited from the development of chiral organocatalysts. youtube.com

This compound, with its inherent chirality and the presence of a fluorine atom, is a promising candidate for use as an organocatalyst or as a precursor for the synthesis of more complex catalysts. The fluorine atom can influence the catalyst's stereoselectivity and reactivity through steric and electronic effects. For instance, in enamine catalysis, the fluorinated cyclohexane backbone could create a specific chiral environment around the reactive intermediate, leading to high enantioselectivity in reactions such as the α-fluorination of aldehydes. princeton.edu Chiral quaternary ammonium (B1175870) fluorides, derived from chiral amines, have been successfully employed as catalysts in various asymmetric bond-forming reactions. acs.org The synthesis of chiral homoallylic amines, important building blocks in medicinal chemistry, has been achieved through organocatalytic approaches. nih.gov The development of catalytic asymmetric methods for the synthesis of enantioenriched cyclohexanes is an active area of research. nih.gov

Table 2: Potential Organocatalytic Applications of this compound Derivatives

| Catalytic Reaction | Role of this compound Derivative | Potential Substrates |

| Asymmetric Aldol Reaction | Chiral amine catalyst | Aldehydes and ketones |

| Asymmetric Michael Addition | Chiral amine catalyst | α,β-Unsaturated carbonyls and nitroalkenes |

| Asymmetric Fluorination | Chiral amine catalyst | Aldehydes, ketones |

| Phase-Transfer Catalysis | Chiral quaternary ammonium salt | Alkyl halides, Michael acceptors |

Advanced Materials with Specific Physicochemical Behaviors Dictated by Fluorine

The introduction of fluorine into organic materials can lead to profound changes in their physicochemical properties, giving rise to advanced materials with unique and desirable behaviors. nih.gov The strong carbon-fluorine bond imparts high thermal and chemical stability. ag.state.mn.us The low polarizability of the C-F bond results in weak intermolecular forces, leading to materials with low surface energy, hydrophobicity, and oleophobicity. researchgate.net These properties are highly sought after for applications such as non-stick coatings, self-cleaning surfaces, and biocompatible materials.

Polymers and other materials derived from this compound would be expected to exhibit some of these fluorine-imparted characteristics. The fluorinated cyclohexane moiety could contribute to creating materials with low friction coefficients and enhanced wear resistance. The physicochemical properties of fluorinated surfactants, for example, are well-documented and highlight the dramatic effect of fluorine on surface activity. acs.org The synthesis of novel per-fluorinated organic polymers has been explored to create materials with enhanced solubility and processability. mdpi.com

Fundamental Insights into Molecular Recognition and Intermolecular Interactions in Chemical Systems

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is a fundamental process in chemistry and biology. ucsb.edufiveable.meresearchgate.net The study of intermolecular interactions is crucial for understanding and designing new materials, catalysts, and therapeutic agents. The fluorine atom, despite its high electronegativity, is a relatively poor hydrogen bond acceptor but can participate in a variety of weak interactions, including C-H···F, C-F···π, and F···F interactions. acs.orgrsc.orgacs.orgmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.